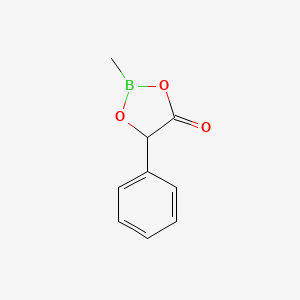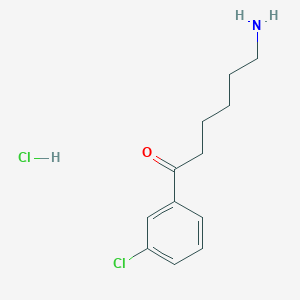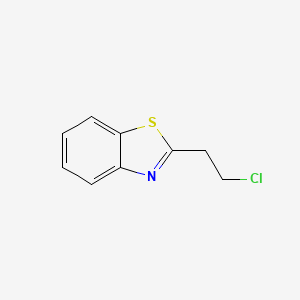
Benzothiazole, 2-(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-(2-chloroethyl)- is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2-(2-chloroethyl)- typically involves the acetylation of 2-amino benzothiazole derivatives. One common method is the reaction of 2-amino benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . This reaction yields N-(1,3-benzothiazole-2-yl)-2-chloroacetamide, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for Benzothiazole, 2-(2-chloroethyl)- often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Benzothiazole, 2-(2-chloroethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-(2-chloroethyl)- involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino Benzothiazole: A precursor in the synthesis of Benzothiazole, 2-(2-chloroethyl)-.
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Phenylbenzothiazole: Studied for its anticancer properties.
Uniqueness
Benzothiazole, 2-(2-chloroethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chloroethyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H8ClNS |
|---|---|
Poids moléculaire |
197.69 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
Clé InChI |
OZAPVWSAWIUVSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


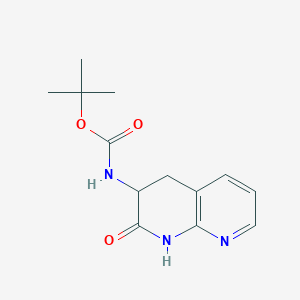
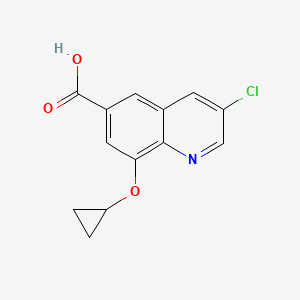

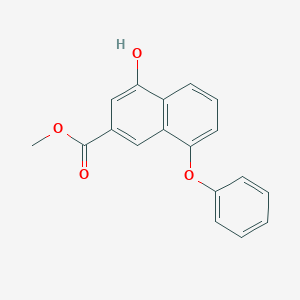

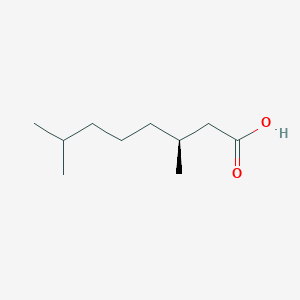
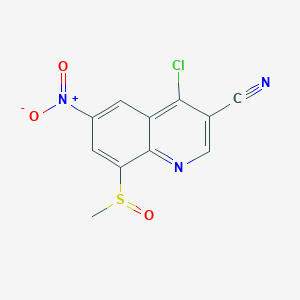
![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)

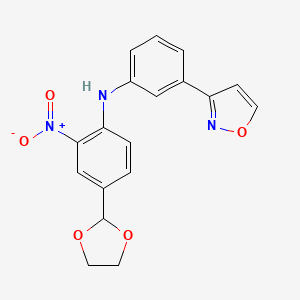

![5-sulfanylidene-1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B13943335.png)
